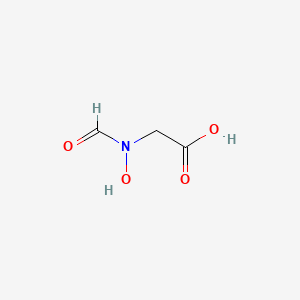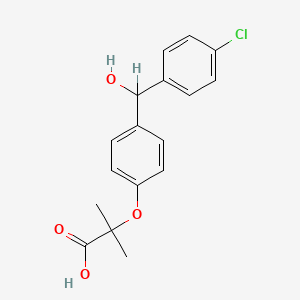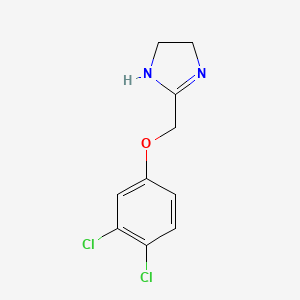
Hadacidin
Übersicht
Beschreibung
Hadacidin, auch bekannt als N-Hydroxy-2-aminoacetamid, ist ein natürliches Hydroxamsäure-Antibiotikum, das aus dem Pilz Penicillium frequentans gewonnen wird. Es wurde erstmals 1962 von Kaczka et al. isoliert und charakterisiert . Diese Verbindung hat aufgrund ihrer Antikrebsaktivität und ihrer Fähigkeit, Adenylosuccinat-Synthase zu hemmen, erhebliches Interesse geweckt .
Herstellungsmethoden
This compound kann durch die Fermentation von Penicillium frequentans synthetisiert werden . Die Herstellung umfasst die folgenden Schritte:
Fermentation: Der Pilz Penicillium frequentans wird in einem Medium kultiviert, das Glucose, Maisquellwasser und Edamine enthält.
Extraktion: Die Fermentationsbrühe wird filtriert und zentrifugiert.
Kristallisation: Die extrahierte Verbindung wird aus einer Wasser-Ethanol-Mischung kristallisiert.
Wissenschaftliche Forschungsanwendungen
Hadacidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Biosynthese von Hydroxamsäuren zu untersuchen.
Industrie: This compound wird in der landwirtschaftlichen Forschung als Pflanzenwachstumsinhibitor verwendet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Adenylosuccinat-Synthase hemmt, ein Enzym, das an der Biosynthese von Adenylsäure beteiligt ist . Diese Hemmung stört die Bildung von Nukleinsäuren, was zur Unterdrückung des Tumorwachstums führt . Die beteiligten molekularen Ziele und Pfade umfassen das Enzym Adenylosuccinat-Synthase und den De-novo-Biosyntheseweg von Adenylsäure .
Wirkmechanismus
Target of Action
Hadacidin primarily targets two key enzymes of the purine salvage pathway: Purine Nucleoside Phosphorylase (PNP) and Adenylosuccinate Synthetase (AdSS) . These enzymes play a crucial role in the metabolism of purine nucleotides, which are essential building blocks of DNA and RNA .
Mode of Action
This compound is a structural analogue of L-aspartic acid . It interacts with its targets (PNP and AdSS) by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the purine salvage pathway .
Biochemical Pathways
The inhibition of PNP and AdSS by this compound affects the purine salvage pathway . This pathway is responsible for the recovery of purines and purine nucleotides from the environment, which is the only source of these essential DNA and RNA building blocks for some organisms . The disruption of this pathway can lead to a decrease in the availability of purine nucleotides, affecting various downstream processes such as DNA and RNA synthesis .
Result of Action
The inhibition of PNP and AdSS by this compound leads to a disruption in the purine salvage pathway . This disruption can result in a decrease in the availability of purine nucleotides, which are essential for DNA and RNA synthesis . This can lead to a decrease in the rate of these processes, potentially affecting cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and distribution of this compound . Additionally, the pH and temperature of the environment can influence the stability of this compound . .
Biochemische Analyse
Biochemical Properties
Hadacidin interacts with key enzymes of the purine salvage pathway, namely purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) . These interactions play a crucial role in biochemical reactions, as this compound acts as a potent inhibitor of these enzymes .
Cellular Effects
In cellular processes, this compound’s effects are quite significant. For instance, it has been found that this compound is not effective in H. pylori cell cultures, despite being a potent inhibitor of PNP and AdSS . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves N-oxygenation of glycine to yield N-hydroxyglycine followed by N-formylation to yield the hydroxamate . This process explains how this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the biosynthesis de novo of adenylic acid , which could suggest potential long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A single intraperitoneal injection of 1−2·5 g/kg body weight of this compound was found to be teratogenic when administered to pregnant hamsters between days 8 and 11 of gestation . Both the frequency of malformation and resorption were related to the dose and time of this compound administration .
Metabolic Pathways
This compound is involved in the purine salvage pathway, interacting with enzymes such as PNP and AdSS . This could also include any effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Hadacidin can be synthesized through the fermentation of Penicillium frequentans . The preparation involves the following steps:
Fermentation: The fungus Penicillium frequentans is cultured in a medium containing glucose, corn steep liquor, and Edamine.
Extraction: The fermentation broth is filtered and centrifuged.
Crystallization: The extracted compound is crystallized from a water-ethanol mixture.
Analyse Chemischer Reaktionen
Hadacidin unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Hydroxylaminogruppe kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um N-Hydroxyglycin zu bilden.
Substitution: Die Formylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Sauerstoffgas für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Hydroxyglycin und andere Hydroxamsäurederivate .
Vergleich Mit ähnlichen Verbindungen
Hadacidin ist aufgrund seiner einfachen Struktur und seiner Rolle als einfachste bekannte natürlich vorkommende Hydroxamsäure einzigartig . Ähnliche Verbindungen umfassen:
N-Hydroxyformamidoessigsäure: Eine weitere Hydroxamsäure mit ähnlichen Eigenschaften.
N-Formyl-alpha-Aminosäuren: Eine Klasse von Verbindungen, die eine alpha-Aminosäure mit einer Formylgruppe am terminalen Stickstoffatom enthalten.
This compound zeichnet sich durch seine spezifische Hemmung von Adenylosuccinat-Synthase und seine potenziellen Antikrebsaktivitäten aus .
Eigenschaften
IUPAC Name |
2-[formyl(hydroxy)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJHVPKUWOUENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2618-22-6 (mono-hydrochloride salt) | |
| Record name | Hadacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043962 | |
| Record name | Hadacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-13-4 | |
| Record name | N-Formyl-N-hydroxyglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hadacidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hadacidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hadacidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HADACIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFO5P1010A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)



